
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylcyclopropyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts, along with optimized reaction conditions, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of quinones or other oxidized products.
Applications De Recherche Scientifique
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:
2-Bromo-3-(4-methoxyphenyl)propan-1-one: Lacks the methylcyclopropyl group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.
2-Bromo-3-phenyl-1-(1-methylcyclopropyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63181-47-5 |
|---|---|
Formule moléculaire |
C14H17BrO2 |
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
2-bromo-3-(4-methoxyphenyl)-1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C14H17BrO2/c1-14(7-8-14)13(16)12(15)9-10-3-5-11(17-2)6-4-10/h3-6,12H,7-9H2,1-2H3 |
Clé InChI |
RYWSNXNFFVDDGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)C(CC2=CC=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


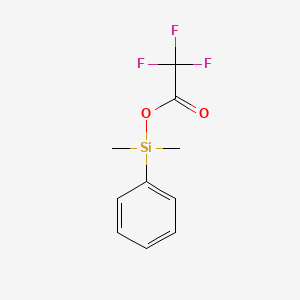
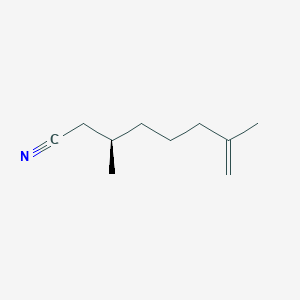
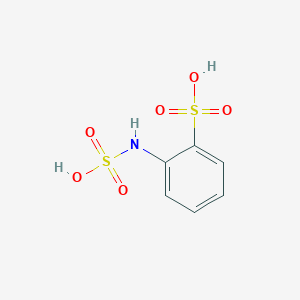
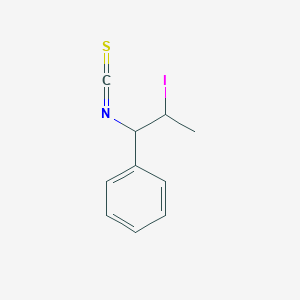
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
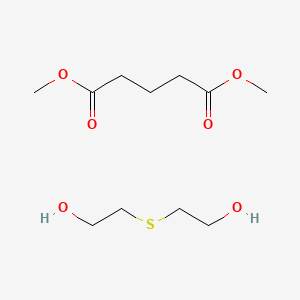
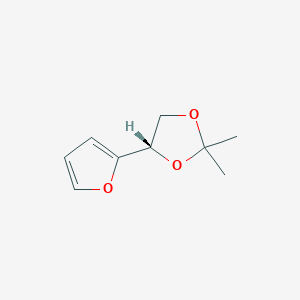
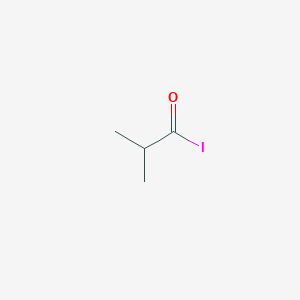
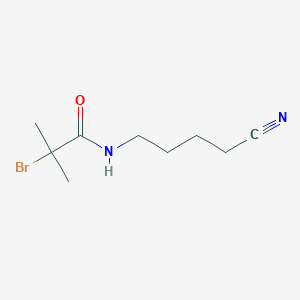

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)

